

(S)-Butyl 2-aminopropanoate molecular structure visualization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

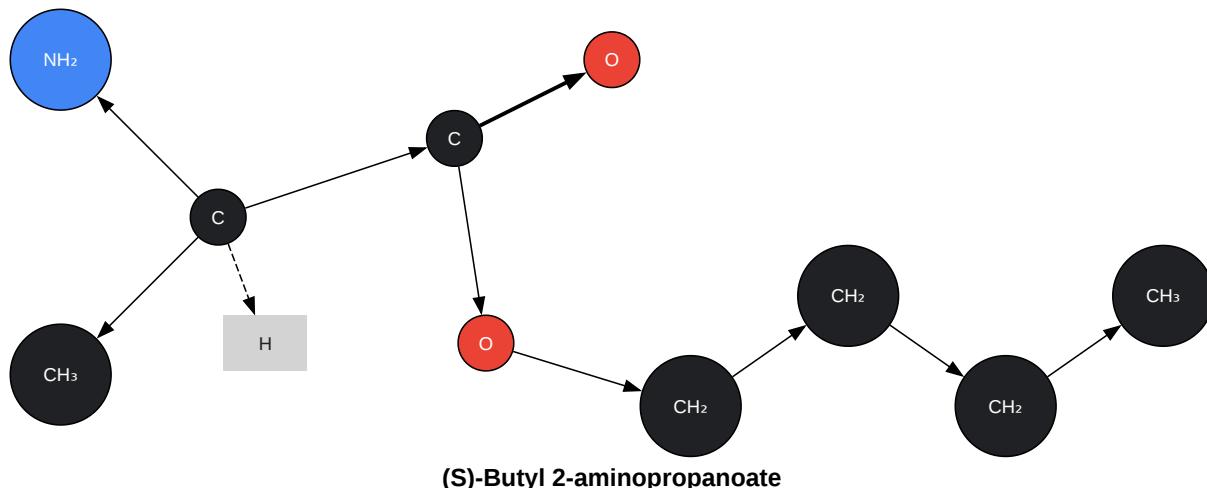
Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157

[Get Quote](#)

A Technical Guide to (S)-Butyl 2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals


This document provides a detailed overview of **(S)-Butyl 2-aminopropanoate**, also known as L-Alanine butyl ester. It covers its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary applications in research and development.

Molecular Structure and Chemical Identity

(S)-Butyl 2-aminopropanoate is the ester formed from the natural amino acid L-alanine and butanol. The "(S)" designation refers to the stereochemistry at the alpha-carbon, which is inherited from L-alanine.

The structure consists of a central chiral carbon atom bonded to an amino group (-NH₂), a methyl group (-CH₃), a hydrogen atom, and a carbonyl group that is part of a butyl ester (-C(=O)O(CH₂)₃CH₃).

The following diagram illustrates the atomic connectivity and stereochemistry of the molecule.

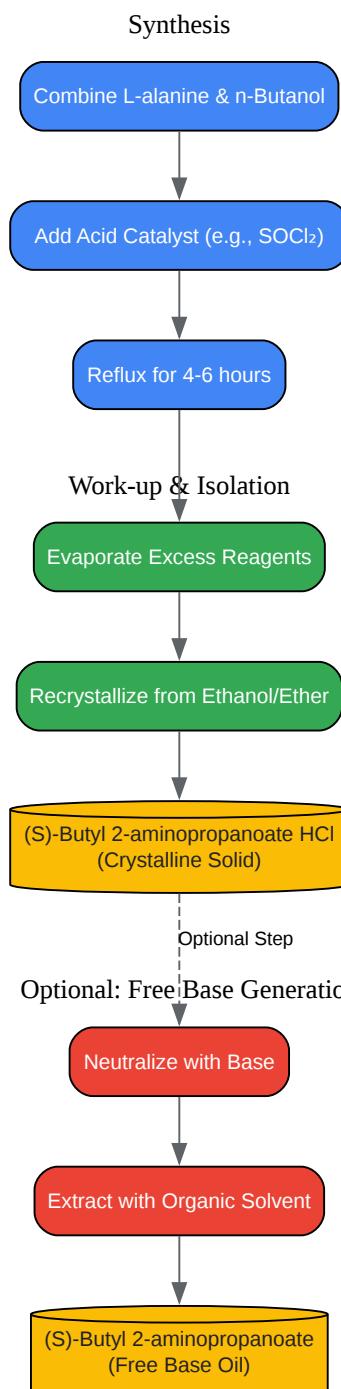
[Click to download full resolution via product page](#)

Figure 1. 2D graph-based representation of **(S)-Butyl 2-aminopropanoate**.

Physicochemical and Spectroscopic Data

Quantitative data for **(S)-Butyl 2-aminopropanoate** and its common hydrochloride salt are summarized below. These properties are crucial for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1][2]
Molecular Weight	145.20 g/mol	PubChem[1][2]
CAS Number	2885-02-1	Santa Cruz Biotechnology[3]
SMILES	CCCCOC(=O)--INVALID-LINK--N	BLD Pharm[4]
HCl Salt MW	181.66 g/mol	BLD Pharm[5]
HCl Salt CAS	81305-85-3	BLD Pharm[5]
Storage Temperature	2-8°C, Inert Atmosphere	MySkinRecipes, BLD Pharm[4][6]


Note: Spectroscopic data such as ^1H NMR, ^{13}C NMR, and MS are available through specialized databases like ChemicalBook for detailed structural confirmation.[\[7\]](#)

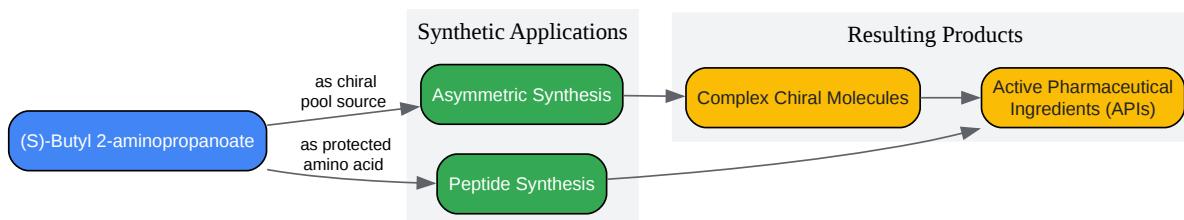
Experimental Protocols

(S)-Butyl 2-aminopropanoate is typically synthesized via Fischer esterification of L-alanine with butanol, catalyzed by a strong acid. The resulting ester is often isolated as its hydrochloride salt to improve stability and handling.

This protocol is a generalized procedure based on standard methods for amino acid esterification.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 eq) and n-butanol (10-20 eq, serving as both reactant and solvent).
- **Acid Catalysis:** Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl_2 , 1.2 eq) or bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation. This in-situ generation of the acid catalyst is a common and effective method.
- **Reaction:** Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-alanine is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Evaporate the excess butanol and volatile reagents under reduced pressure.
- **Isolation:** The crude product, **(S)-Butyl 2-aminopropanoate** hydrochloride, is often a viscous oil or a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white crystalline solid.
- **Neutralization (Optional):** To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium bicarbonate or triethylamine, followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent drying and evaporation.[\[8\]](#)

[Click to download full resolution via product page](#)


Figure 2. General workflow for the synthesis and isolation of **(S)-Butyl 2-aminopropanoate**.

Core Applications in Drug Development and Research

(S)-Butyl 2-aminopropanoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block and intermediate in organic synthesis.

- Peptide Synthesis: The ester group protects the carboxylic acid of alanine, allowing its amino group to be coupled with another amino acid. This makes it a fundamental component in the stepwise construction of peptides.[9][10]
- Chiral Building Block: It is used in asymmetric synthesis to introduce a specific stereocenter into a target molecule. This is vital for producing enantiomerically pure drugs, where often only one enantiomer has the desired therapeutic effect.[6][10]
- Pharmaceutical Intermediates: The compound is a key starting material for more complex APIs, particularly those used in central nervous system and cardiovascular drugs.[6][9] Its ester functionality can improve the metabolic stability and absorption of the final drug product.[6]

No specific signaling pathways are directly associated with **(S)-Butyl 2-aminopropanoate** itself; its relevance lies in its role as a precursor to biologically active molecules. Its logical fate in a biological system would be rapid hydrolysis by esterase enzymes back to L-alanine and butanol.

[Click to download full resolution via product page](#)

Figure 3. Role of **(S)-Butyl 2-aminopropanoate** as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alanine, butyl ester | C7H15NO2 | CID 6426955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2885-02-1|(S)-Butyl 2-aminopropanoate|BLD Pharm [bldpharm.com]
- 5. 81305-85-3|(S)-Butyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 6. (S)-Butyl 2-aminopropanoate [myskinrecipes.com]
- 7. (S)-Butyl 2-aMinopropanoate(2885-02-1) 1H NMR [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbino.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(S)-Butyl 2-aminopropanoate molecular structure visualization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283157#s-butyl-2-aminopropanoate-molecular-structure-visualization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com